N',N'-dipropylhexane-1,6-diamine

Description

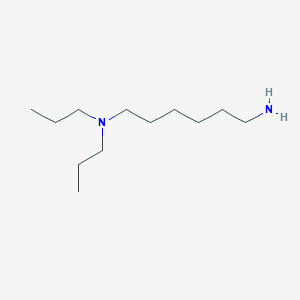

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dipropylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-3-10-14(11-4-2)12-8-6-5-7-9-13/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYHGAIOUAEZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: N',N'-dipropylhexane-1,6-diamine (CAS 6994-82-7) - A Compound with Limited Publicly Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document aims to provide a comprehensive overview of N',N'-dipropylhexane-1,6-diamine (CAS number 6994-82-7). However, it is crucial to note at the outset that publicly available information, including in-depth technical data, experimental protocols, and biological activity studies for this specific compound, is exceptionally scarce. Chemical suppliers list the compound, but often with disclaimers that analytical data is not routinely collected.[1] This guide, therefore, synthesizes the limited available information and provides context through data on the parent compound, hexane-1,6-diamine, and related derivatives.

Core Compound Information: this compound

This compound is a symmetrically substituted diamine. The available data points are summarized below.

| Property | Value | Source |

| CAS Number | 6994-82-7 | N/A |

| Linear Formula | C12H28N2 | [1] |

| Molecular Weight | 200.36 g/mol | Calculated |

Due to the lack of experimental data, further physical and chemical properties like boiling point, melting point, and spectral data are not available in the public domain.

Synthesis and Properties of the Parent Compound: Hexane-1,6-diamine

To provide some context, the synthesis and properties of the parent compound, hexane-1,6-diamine (also known as hexamethylenediamine, HMDA), are well-documented.[2][3][4]

Synthesis of Hexane-1,6-diamine

The primary industrial production method for hexane-1,6-diamine is the catalytic hydrogenation of adiponitrile.[2][3] This process can be carried out under low or high pressure. An alternative method involves the use of adipic acid as a starting material, which is converted to adiponitrile and then hydrogenated.[2][3]

Illustrative Synthesis Workflow for Hexane-1,6-diamine

Caption: Catalytic hydrogenation of adiponitrile to produce hexane-1,6-diamine.

Properties of Hexane-1,6-diamine

| Property | Value |

| CAS Number | 124-09-4 |

| Molecular Formula | C6H16N2 |

| Molar Mass | 116.2 g/mol |

| Melting Point | 42-45 °C |

| Boiling Point | 204-205 °C |

| Density | 0.89 g/mL at 25 °C |

| Solubility in Water | 490 g/L at 20 °C |

Potential Applications and Related Compounds

While specific applications for this compound are not documented, the broader class of N-substituted diamines finds use in various industrial and research settings. For instance, N,N'-dicinnamylidene-1,6-hexanediamine is utilized as a crosslinking agent for epoxy resins and a curing agent for polyurethane coatings.[5] Other derivatives, such as N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, have been investigated for their antimicrobial and antifungal activities.[6] Furthermore, 1,6-diaminohexane-N,N,N',N'-tetraacetic acid serves as a powerful chelating agent.[7] These examples suggest that this compound could potentially be explored for roles as a monomer in polymer synthesis, a curing agent, or as a scaffold in the development of biologically active molecules.

Experimental Protocols and Biological Data: A Critical Gap

A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. Similarly, there is no available data on its biological activity, including any involvement in signaling pathways, toxicity studies, or pharmacological effects.

Conclusion

This compound (CAS 6994-82-7) remains a poorly characterized compound in the public domain. While its basic chemical formula is known, a significant data gap exists regarding its physicochemical properties, synthesis, experimental protocols, and biological activity. Researchers and drug development professionals interested in this molecule will likely need to undertake foundational research, including de novo synthesis and comprehensive characterization, as there is no established body of literature to draw upon. The information on its parent compound, hexane-1,6-diamine, and other N-substituted diamines can serve as a starting point for hypothesizing its chemical behavior and potential areas of application.

References

- 1. N,N'-DIPROPYL-1,6-HEXANEDIAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

N',N'-dipropylhexane-1,6-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of N',N'-dipropylhexane-1,6-diamine. Due to the limited availability of published experimental data for this specific compound, this document focuses on its fundamental chemical characteristics and outlines a probable synthetic route based on established chemical principles.

Molecular Structure and Identification

This compound is a symmetrical secondary diamine characterized by a central six-carbon aliphatic chain (hexane) with a propylamino group at each terminus.

Below is a summary of its key molecular identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₈N₂ | [1] |

| Molecular Weight | 200.37 g/mol | [1] |

| CAS Number | 6994-82-7 | [1] |

| SMILES | CCCNCCCCCCNCCC | |

| InChI Key | HATUUAQLQWALQM-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Synthesis Methodology

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a logical and widely used method for its preparation is the reductive amination of hexane-1,6-diamine with propanal. This common organic transformation involves two main steps: the formation of an imine intermediate, followed by its reduction to the corresponding amine[2].

Proposed Experimental Protocol: Reductive Amination

The following is a generalized, hypothetical protocol for the synthesis of this compound via reductive amination. Note: This protocol has not been experimentally validated for this specific reaction and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Materials:

-

Hexane-1,6-diamine

-

Propanal (Propionaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation)[2][4]

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of hexane-1,6-diamine (1.0 eq.) in dichloromethane, add a catalytic amount of acetic acid.

-

Add propanal (2.2 eq.) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (2.5 eq.) in dichloromethane.

-

Slowly add the reducing agent slurry to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

No published 1H or 13C NMR spectra for this compound have been identified. For structurally similar N,N'-dialkylated hexanediamines, the NMR spectra would be expected to show characteristic signals for the propyl groups and the hexamethylene chain.

Applications in Drug Development and Research

While there is no specific information on the biological activity or drug development applications of this compound, diamines, in general, are important structural motifs in medicinal chemistry[5]. They can serve as linkers, scaffolds, or pharmacophores in the design of new therapeutic agents.

N-alkylation of diamines can modulate their physicochemical properties, such as lipophilicity and basicity, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. For instance, N-alkylated diamines have been investigated for their potential antimicrobial and antimalarial activities[6][7]. The propyl groups in this compound would increase its lipophilicity, potentially enhancing its ability to cross biological membranes.

The general synthetic approach for creating libraries of N-alkylated diamines is illustrated in the workflow below.

Figure 2. General workflow for the discovery of bioactive N-alkylated diamines.

Conclusion

This compound is a structurally simple diamine for which detailed experimental data is scarce. The information provided herein on its molecular structure and a probable synthetic route via reductive amination serves as a foundational guide for researchers. Further investigation is required to elucidate its physicochemical properties, biological activity, and potential applications in drug discovery and development. The general importance of N-alkylated diamines in medicinal chemistry suggests that this compound and its analogs could be of interest for future research endeavors.

References

- 1. N,N'-DIPROPYL-1,6-HEXANEDIAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. hexane-1,6-diamine [stenutz.eu]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. mdpi.com [mdpi.com]

- 6. N,N'-DIETHYL-1,6-DIAMINOHEXANE(13093-05-5) 1H NMR [m.chemicalbook.com]

- 7. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N',N'-dipropylhexane-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for N',N'-dipropylhexane-1,6-diamine, a symmetrically substituted aliphatic diamine. The document outlines the core chemical reactions, provides detailed experimental protocols, and presents a comparative analysis of the methodologies suitable for laboratory and process chemistry applications.

Introduction

This compound is a secondary diamine with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), polymers, and specialty chemicals. Its structure, featuring a flexible hexamethylene spacer and two nucleophilic secondary amine groups, makes it a versatile intermediate. The synthesis of this compound primarily relies on the functionalization of the readily available precursor, hexane-1,6-diamine. This guide will focus on the two most viable and commonly employed synthetic strategies: Reductive Amination and Direct N-Alkylation .

Core Synthesis Pathways

The preparation of this compound starts from hexane-1,6-diamine. The two primary methods for introducing the n-propyl groups are detailed below.

Pathway 1: Reductive Amination

Reductive amination is a highly efficient and controlled method for the N-alkylation of amines.[1] This one-pot reaction involves the initial formation of a di-imine intermediate from hexane-1,6-diamine and propanal (propionaldehyde), which is then reduced in situ to the desired secondary diamine. This method is generally preferred over direct alkylation as it significantly minimizes the risk of over-alkylation to form tertiary amines.[1]

A variety of reducing agents can be employed, with milder hydrides such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective.[1][2] Sodium triacetoxyborohydride is often favored due to its selectivity, mildness, and the avoidance of toxic cyanide byproducts.[2][3][4]

Logical Pathway for Reductive Amination

Caption: Reductive amination pathway for this compound synthesis.

Pathway 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of hexane-1,6-diamine with an alkylating agent, typically a propyl halide such as 1-bromopropane or 1-iodopropane. This is a classical nucleophilic substitution reaction. To proceed to the desired dipropylated product without significant formation of quaternary ammonium salts, a base is required to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

A major drawback of this method is the difficulty in controlling the degree of alkylation. The product, a secondary diamine, is often more nucleophilic than the starting primary diamine, leading to a potential mixture of mono-, di-, tri-, and tetra-alkylated products, which can be challenging to separate.

Logical Pathway for Direct N-Alkylation

Caption: Direct N-alkylation pathway showing potential for byproduct formation.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the key parameters and expected outcomes for the two primary synthesis pathways. Quantitative data is based on typical yields for these reaction types as specific data for this compound is not widely published.

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Direct N-Alkylation |

| Primary Reagents | Hexane-1,6-diamine, Propanal | Hexane-1,6-diamine, Propyl Halide |

| Key Additives | Reducing Agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃) |

| Typical Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | Acetonitrile (ACN), Dimethylformamide (DMF), Ethanol |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (~80-100 °C) |

| Typical Reaction Time | 12 - 24 hours | 24 - 72 hours |

| Expected Yield | Good to Excellent (70-95%) | Poor to Moderate (30-60%) |

| Selectivity | High for di-alkylation, low over-alkylation | Low, risk of poly-alkylation |

| Purification | Standard workup and column chromatography | Difficult, requires extensive chromatography |

| Key Advantages | High selectivity, mild conditions, high yield | Inexpensive alkylating agents |

| Key Disadvantages | Higher cost of reducing agent | Poor selectivity, harsh conditions, difficult purification |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the two pathways discussed.

Protocol 1: Synthesis via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride for a controlled and high-yield synthesis.

Materials:

-

Hexane-1,6-diamine (1.0 eq)

-

Propanal (2.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add hexane-1,6-diamine (1.0 eq) and anhydrous dichloromethane.

-

Stir the mixture at room temperature until the diamine is fully dissolved.

-

Add propanal (2.2 eq) dropwise to the solution over 15 minutes.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (2.5 eq) to the flask. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol/triethylamine) to afford pure this compound.

General Experimental Workflow

Caption: General workflow for reductive amination synthesis and purification.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol uses 1-bromopropane as the alkylating agent and potassium carbonate as the base.

Materials:

-

Hexane-1,6-diamine (1.0 eq)

-

1-Bromopropane (2.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

-

To a round-bottom flask, add hexane-1,6-diamine (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.

-

Stir the resulting suspension vigorously at room temperature.

-

Add 1-bromopropane (2.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 48-72 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the appearance of multiple product spots.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil containing a mixture of products.

-

Dissolve the crude oil in diethyl ether or ethyl acetate and wash with water to remove any remaining salts and highly polar impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product will likely be a mixture. Isolate the desired this compound via preparative flash column chromatography. Multiple columns or alternative purification techniques may be necessary to achieve high purity.

Conclusion

For the synthesis of this compound, reductive amination stands out as the superior methodology. It offers high selectivity, milder reaction conditions, and generally provides a much higher and cleaner yield of the desired product, simplifying the purification process. While direct N-alkylation is mechanistically simpler and utilizes less expensive reagents, its lack of control, leading to a complex mixture of over-alkylated byproducts, makes it a less desirable route for producing a pure sample of the target compound. For applications in drug development and research where purity and predictability are paramount, the reductive amination pathway is the recommended approach.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N',N'-dipropylhexane-1,6-diamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for N',N'-dipropylhexane-1,6-diamine, a diamine compound of interest to researchers and professionals in the fields of chemical synthesis and drug development. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside a comparative analysis of experimental data for the closely related analog, N,N'-diethylhexane-1,6-diamine. Furthermore, detailed experimental protocols for key spectroscopic techniques are provided to aid in the acquisition of such data.

Predicted and Comparative Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.6 | Triplet | 4H | -CH₂- (adjacent to NH) |

| ~1.4 - 1.5 | Multiplet | 8H | -CH₂- (propyl) and -CH₂- (hexane chain, adjacent to CH₂-NH) |

| ~1.3 - 1.4 | Multiplet | 4H | -CH₂- (central hexane chain) |

| ~0.9 | Triplet | 6H | -CH₃ (propyl) |

Note: Predicted values are generated using online NMR prediction tools and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~50 - 52 | -CH₂- (adjacent to NH) |

| ~30 - 32 | -CH₂- (hexane chain) |

| ~27 - 29 | -CH₂- (hexane chain) |

| ~22 - 24 | -CH₂- (propyl) |

| ~11 - 12 | -CH₃ (propyl) |

Note: Predicted values are generated using online NMR prediction tools and may vary from experimental results.

Table 3: Experimental ¹H NMR Spectral Data for N,N'-diethylhexane-1,6-diamine [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.59 | Quartet | 4H | -CH₂- (ethyl) |

| 2.51 | Triplet | 4H | -CH₂- (adjacent to NH) |

| 1.44 | Multiplet | 4H | -CH₂- (hexane chain, adjacent to CH₂-NH) |

| 1.30 | Multiplet | 4H | -CH₂- (central hexane chain) |

| 1.05 | Triplet | 6H | -CH₃ (ethyl) |

| 0.88 | Singlet | 2H | -NH- |

Source: ChemicalBook[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Table 4: Experimental IR Spectral Data for N,N'-diethylhexane-1,6-diamine [2][3]

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3300 | N-H stretch (secondary amine) |

| 2965 - 2855 | C-H stretch (alkane) |

| 1465 | C-H bend (methylene) |

| 1125 | C-N stretch |

Source: NIST Chemistry WebBook, ChemicalBook[2][3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 200.37 g/mol . The expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 200. The fragmentation pattern would likely involve cleavage of the C-C and C-N bonds.

Table 5: Experimental Mass Spectral Data (Major Peaks) for N,N'-diethylhexane-1,6-diamine [2]

| m/z | Relative Intensity | Possible Fragment |

| 172 | Moderate | [M]⁺ |

| 86 | High | [CH₃CH₂NHCH₂CH₂]⁺ |

| 58 | Base Peak | [CH₃CH₂NH=CH₂]⁺ |

Source: NIST Chemistry WebBook[2]

Experimental Protocols

The following are general protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5] The concentration may be increased for ¹³C NMR (50-100 mg) to obtain a spectrum in a reasonable time.[4]

-

Instrumentation : The data is acquired using a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition : The sample is placed in the spectrometer's magnetic field.[6] For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.[7]

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (for liquids) : A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[8][9][10][11][12] The plates are pressed together to form a thin film.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance versus the wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization (Electron Ionization - EI) : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][14][15][16] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.[13][14][16]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

References

- 1. N,N'-DIETHYL-1,6-DIAMINOHEXANE(13093-05-5) 1H NMR [m.chemicalbook.com]

- 2. N,N'-Diethyl-1,6-hexanediamine [webbook.nist.gov]

- 3. N,N'-DIETHYL-1,6-DIAMINOHEXANE(13093-05-5) IR Spectrum [m.chemicalbook.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uwyo.edu [uwyo.edu]

- 8. ursinus.edu [ursinus.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

N',N'-dipropylhexane-1,6-diamine: A Technical Guide to Safety and Handling

Disclaimer: Detailed safety and toxicological data for N',N'-dipropylhexane-1,6-diamine are limited in publicly available literature. This guide is compiled based on the available Safety Data Sheet (SDS) for the compound, general safety protocols for corrosive amines, and data from structurally analogous compounds such as 1,6-hexanediamine and N,N'-dibutylhexane-1,6-diamine. It is imperative for researchers, scientists, and drug development professionals to supplement this information with a thorough internal risk assessment before handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Based on the available information for the compound and its analogues, it is anticipated to be corrosive and capable of causing severe skin and eye damage. It may also cause respiratory irritation.

GHS Classification (Anticipated):

-

Skin Corrosion/Irritation, Category 1B

-

Serious Eye Damage/Eye Irritation, Category 1

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H402: Harmful to aquatic life.

Physical and Chemical Properties

| Property | 1,6-Hexanediamine | N,N'-dibutylhexane-1,6-diamine |

| Molecular Formula | C₆H₁₆N₂ | C₁₄H₃₂N₂ |

| Molecular Weight | 116.21 g/mol | 228.42 g/mol |

| Appearance | Colorless crystalline solid | Not available |

| Boiling Point | 204-205 °C | 131 °C (at 3 torr)[1] |

| Melting Point | 38-41 °C | Not available |

| Flash Point | 81 °C | >110 °C[1] |

| Density | 0.840 g/mL | 0.821 g/cm³[1] |

| Solubility | Soluble in water | Not available |

Toxicological Information

Detailed toxicological studies on this compound have not been identified. The toxicological profile is inferred from data on 1,6-hexanediamine.

| Toxicity Metric | 1,6-Hexanediamine |

| LD50 Oral (Rat) | 980 mg/kg |

| LD50 Dermal (Rabbit) | 1110 mg/kg[2] |

| Skin Corrosion/Irritation | Causes severe skin burns. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory Irritation | May cause respiratory irritation. |

Experimental Protocols

Specific experimental safety protocols for this compound are not publicly available. Safety assessments for chemicals of this class typically follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, skin corrosion/irritation is often assessed using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), and eye damage/irritation is assessed using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). These studies are typically conducted on animal models, such as rabbits.

Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of corrosive amines.

Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, appropriate PPE is essential to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards should be worn.[3] A face shield should be used in situations with a high risk of splashing.[3]

-

Skin Protection:

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

While not highly flammable, this compound is a combustible material.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic and irritating vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from spreading by using inert absorbent materials such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

-

Neutralize (with caution): For small spills, cautious neutralization with a dilute acid (e.g., acetic acid) may be possible, but this should only be performed by trained personnel.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

-

Personal Protection: Wear the appropriate PPE, including respiratory protection, throughout the cleanup process.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. Store in a corrosives-compatible cabinet.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

References

Potential Research Applications of N',N'-dipropylhexane-1,6-diamine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on N',N'-dipropylhexane-1,6-diamine is limited in publicly available scientific literature. This document provides a prospective guide to its potential research applications based on the known properties and applications of its parent compound, 1,6-hexanediamine, and other related N-substituted diamine derivatives. The experimental protocols and data presented are illustrative and based on methodologies used for similar compounds.

Introduction

This compound is a chemical compound belonging to the diamine family. Its structure, featuring a six-carbon aliphatic chain (hexane) with secondary amine groups at both ends, each substituted with a propyl group, suggests a range of potential applications in polymer chemistry, as a building block for bioactive molecules, and in coordination chemistry. The presence of the propyl groups on the nitrogen atoms introduces steric hindrance and increased lipophilicity compared to its parent compound, 1,6-hexanediamine (hexamethylenediamine), which may confer unique properties to its derivatives. This whitepaper explores the potential research avenues for this compound.

Potential Research Applications

Polymer Chemistry

The primary and most established application of the parent compound, 1,6-hexanediamine, is in the synthesis of polyamides, such as Nylon 6,6.[1][2] By analogy, this compound could serve as a monomer in the synthesis of novel polyamides or other polymers.

Hypothesized Advantages of N-Propyl Substitution:

-

Modified Physical Properties: The N-propyl groups would disrupt the intermolecular hydrogen bonding that is characteristic of traditional polyamides, potentially leading to polymers with lower melting points, increased solubility in organic solvents, and greater flexibility.

-

Altered Chemical Resistance: The steric bulk of the propyl groups might enhance the resistance of the resulting polymer to chemical degradation.

A potential synthetic route to a novel polyamide is the reaction of this compound with a diacyl chloride, such as adipoyl chloride.

Caption: Generalized workflow for the synthesis and characterization of a novel polyamide.

Precursor for Biologically Active Molecules

Derivatives of diamines, particularly those based on a cyclohexane scaffold, have been shown to possess significant antimicrobial and antifungal properties.[3][4] The structural similarity of this compound suggests that it could serve as a valuable scaffold for the synthesis of new therapeutic agents.

The secondary amine groups in this compound are suitable for further functionalization, for example, through reactions like N-alkylation or N-acylation, to generate a library of derivatives for biological screening.

Caption: Logical workflow for the synthesis and screening of novel bioactive compounds.

Ligand in Coordination Chemistry

The nitrogen atoms in this compound possess lone pairs of electrons, making the molecule a potential bidentate ligand for metal ions. The formation of metal complexes could have applications in catalysis, materials science, or as metallodrugs. The propyl groups would influence the coordination geometry and the stability of the resulting metal complexes.

Potential Research Directions:

-

Synthesis and Characterization of Metal Complexes: Reacting this compound with various metal salts (e.g., of copper, nickel, zinc) to synthesize novel coordination compounds. Characterization would involve techniques like X-ray crystallography, UV-Vis spectroscopy, and magnetic susceptibility measurements.

-

Catalytic Activity: Investigating the potential of these metal complexes to catalyze organic reactions, such as oxidations, reductions, or cross-coupling reactions.

Illustrative Experimental Protocols

The following are hypothetical experimental protocols based on standard procedures for similar compounds.

Synthesis of a Polyamide from this compound and Adipoyl Chloride

-

Dissolution of Diamine: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) containing a proton scavenger (e.g., triethylamine, 2.2 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Diacyl Chloride: Slowly add a solution of adipoyl chloride (1.0 eq) in the same solvent to the diamine solution with vigorous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for a specified period (e.g., 2-4 hours).

-

Isolation of Polymer: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Purification: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomers and byproducts, and dry it under vacuum.

-

Characterization: Analyze the polymer's molecular weight and polydispersity by Gel Permeation Chromatography (GPC), confirm its structure by Nuclear Magnetic Resonance (NMR) spectroscopy, and determine its thermal properties (glass transition temperature, melting point) by Differential Scanning Calorimetry (DSC).

General Procedure for Screening for Antimicrobial Activity

-

Preparation of Stock Solutions: Dissolve the synthesized derivatives of this compound in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Broth Microdilution Assay:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria with a known antibiotic) and negative (bacteria with no compound) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a series of synthesized polymers to illustrate how quantitative results could be structured.

| Polymer ID | Diamine Monomer | Diacyl Chloride | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |

| PA-1 | This compound | Adipoyl Chloride | 15,000 | 32,000 | 2.13 | 55 | 180 |

| PA-2 | This compound | Sebacoyl Chloride | 18,500 | 40,700 | 2.20 | 48 | 165 |

| PA-3 | 1,6-Hexanediamine | Adipoyl Chloride | 25,000 | 55,000 | 2.20 | 80 | 265 |

This table allows for a clear comparison of the properties of polymers derived from this compound with a traditional polyamide.

Conclusion

While direct experimental data on this compound is scarce, its chemical structure strongly suggests its potential as a versatile building block in several areas of chemical research. Its application as a monomer could lead to the development of novel polymers with tailored properties. As a scaffold, it holds promise for the synthesis of new biologically active compounds. Furthermore, its ability to act as a ligand opens up possibilities in the field of coordination chemistry and catalysis. The research avenues outlined in this whitepaper provide a roadmap for future investigations into the properties and applications of this intriguing molecule. Further research is warranted to explore and validate these potential applications.

References

- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

N',N'-dipropylhexane-1,6-diamine: A Technical Review of Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N',N'-dipropylhexane-1,6-diamine, a symmetrically substituted diamine. Due to a notable scarcity of direct research on this specific molecule, this document leverages data from closely related analogs, namely 1,6-hexanediamine, N,N'-dimethylhexane-1,6-diamine, and N,N'-dibutylhexane-1,6-diamine, to project its physicochemical properties and potential biological activities. This paper aims to serve as a foundational resource, summarizing established synthetic routes for similar compounds and discussing potential applications based on the known bioactivities of N-alkylated diamines.

Synthesis and Characterization

The synthesis of this compound, while not explicitly detailed in the current body of scientific literature, can be reliably achieved through established methods for the N-alkylation of primary amines. The two most common and effective strategies are reductive amination and direct alkylation with a propyl halide.

Experimental Protocols

1. Synthesis via Reductive Amination of 1,6-Hexanediamine with Propanal

This method involves the reaction of 1,6-hexanediamine with propanal to form an intermediate diimine, which is then reduced in situ to the desired N,N'-dipropyl derivative. Reductive amination is often preferred as it can minimize the over-alkylation that can occur with direct alkylation methods.[1]

-

Materials: 1,6-Hexanediamine, propanal, a suitable reducing agent (e.g., sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and a solvent such as methanol or dichloromethane.

-

Procedure:

-

Dissolve 1,6-hexanediamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of propanal to the stirred solution. The reaction mixture is typically stirred for a period to allow for the formation of the diimine intermediate.

-

Gradually add the reducing agent to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by techniques such as TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

-

2. Synthesis via N-Alkylation of 1,6-Hexanediamine with a Propyl Halide

This direct alkylation method involves the reaction of 1,6-hexanediamine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to neutralize the hydrogen halide formed.

-

Materials: 1,6-Hexanediamine, 1-bromopropane (or other suitable propyl halide), a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Combine 1,6-hexanediamine, the base, and the solvent in a reaction vessel.

-

Slowly add at least two equivalents of the propyl halide to the mixture.

-

Heat the reaction mixture to an appropriate temperature and maintain it with stirring for several hours until the reaction is complete.

-

After cooling to room temperature, filter the mixture to remove the salt byproduct.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product, likely containing a mixture of mono- and di-alkylated products, using column chromatography to isolate the desired this compound.

-

Physicochemical Properties

| Property | 1,6-Hexanediamine | N,N'-Dimethylhexane-1,6-diamine | This compound (Estimated) | N,N'-Dibutylhexane-1,6-diamine |

| CAS Number | 124-09-4[2] | 13093-04-4 | Not Available | 4835-11-4 |

| Molecular Formula | C₆H₁₆N₂ | C₈H₂₀N₂ | C₁₂H₂₈N₂ | C₁₄H₃₂N₂ |

| Molecular Weight ( g/mol ) | 116.20[2] | 144.26 | ~200.37 | 228.42 |

| Boiling Point (°C) | 204-205[3] | 96 (at 14 mmHg) | Higher than dimethyl, lower than dibutyl analog | 131 (at 3 torr) |

| Melting Point (°C) | 39-42[2] | 15-18 | Likely a low-melting solid or liquid | Not Available |

| Density (g/mL at 25°C) | 0.84 (solid)[4] | 0.807 | ~0.81-0.82 | 0.821 |

| Refractive Index (n20/D) | 1.457 (liquid) | 1.447 | ~1.449-1.450 | 1.451 |

Potential Biological Activity and Applications

While no studies have directly investigated the biological effects of this compound, the broader class of N-alkylated diamines has demonstrated significant antimicrobial properties.[5][6] The length of the alkyl chain plays a crucial role in this activity, with optimal efficacy often observed for medium-length chains.

The antimicrobial activity of these compounds is generally attributed to their ability to disrupt bacterial cell membranes.[7] As amphipathic molecules, they can insert their hydrophobic alkyl chains into the lipid bilayer, leading to membrane disorganization, increased permeability, and ultimately cell death.[7]

It is hypothesized that this compound would exhibit antimicrobial activity, potentially against a range of Gram-positive and Gram-negative bacteria.[5][8] The propyl chains may provide a balance of hydrophobicity and water solubility conducive to membrane interaction. Further research is necessary to determine the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains and to evaluate its cytotoxic profile against mammalian cells to assess its therapeutic potential.[9][10]

Conclusion and Future Directions

This compound represents an understudied molecule within the broader class of N-alkylated diamines. While specific data is lacking, established synthetic methodologies for related compounds provide a clear path for its preparation and purification. Based on the properties of its analogs, it is predicted to be a liquid or low-melting solid with a boiling point intermediate between the corresponding dimethyl and dibutyl derivatives.

The most promising area for future research lies in the evaluation of its biological activities. A thorough investigation of its antimicrobial spectrum and potency is warranted, given the known efficacy of similar N-alkylated diamines. Such studies should also include cytotoxicity assessments to determine its selectivity for microbial over mammalian cells. Further exploration could also delve into its potential as a building block in polymer chemistry or as a ligand in coordination chemistry, areas where the parent 1,6-hexanediamine has found extensive use.[4][11] The generation of empirical data for this compound will be crucial to unlocking its potential applications in medicinal chemistry and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. hexane-1,6-diamine [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Antibacterial Activity of Alkylated Diamines and Amphiphilic Amides of Quinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of N,N'-dialkylpolymethylenediamines against some dental plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of a new series of N-acyldiamines as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological profile of orally administered 1,6-hexane diamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N',N'-dipropylhexane-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N',N'-dipropylhexane-1,6-diamine from 1,6-hexanediamine via a reductive amination pathway. Reductive amination is a highly efficient and controlled method for the N-alkylation of amines, minimizing the formation of over-alkylated byproducts often encountered in direct alkylation with alkyl halides. This protocol utilizes propanal as the alkylating agent and sodium triacetoxyborohydride as a mild and selective reducing agent. The procedure is suitable for laboratory-scale synthesis and yields a product of high purity, which is a valuable intermediate in the development of various pharmacologically active compounds and other chemical entities.

Introduction

This compound is a symmetrically substituted diamine that serves as a versatile building block in organic synthesis. Its potential applications span various fields, including the development of novel pharmaceuticals, polymers, and as a ligand in coordination chemistry. The synthesis of such secondary amines from primary diamines requires a robust and selective methodology. While direct alkylation with propyl halides is a possible route, it often leads to a mixture of mono-, di-, tri-, and even quaternary ammonium salts, making purification challenging.

Reductive amination offers a superior alternative by first forming an imine intermediate from the reaction of the primary amine with an aldehyde (in this case, 1,6-hexanediamine and propanal), which is then reduced in situ to the desired secondary amine. This two-step, one-pot process is known for its high yields and chemoselectivity. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is less hazardous than sodium cyanoborohydride and is selective for the reduction of imines in the presence of aldehydes.

Reaction Scheme

Application Notes and Protocols: N',N'-dipropylhexane-1,6-diamine as a Curing Agent for Epoxy Resins

Introduction

N',N'-dipropylhexane-1,6-diamine is a secondary aliphatic diamine that can be utilized as a curing agent (hardener) for epoxy resins. Its structure, featuring a flexible hexamethylene chain and secondary amine groups, suggests it will impart a degree of flexibility and toughness to the cured epoxy network. Aliphatic amines are known for their room temperature curing capabilities, making them suitable for a variety of applications where elevated temperature curing is not feasible.[1][2][3] This document provides an overview of its potential characteristics, experimental protocols for its use, and expected properties of the resulting cured epoxy system.

Physicochemical Properties of this compound

The anticipated properties of this compound are summarized in Table 1. These are estimated based on the properties of hexane-1,6-diamine and general trends for N-alkylated amines.

| Property | Representative Value |

| Molecular Formula | C12H28N2 |

| Molecular Weight | 200.37 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 270-290 °C |

| Density | Estimated 0.85 - 0.90 g/cm³ |

| Amine Hydrogen Equivalent Weight (AHEW) | 100.19 g/eq |

| Viscosity @ 25°C | Low to moderate |

| Solubility | Soluble in organic solvents, partially soluble in water |

Table 1: Estimated Physicochemical Properties of this compound.

Curing Mechanism

The curing of an epoxy resin with this compound proceeds via the nucleophilic addition of the secondary amine groups to the epoxide rings of the epoxy resin.[4] Each secondary amine group has one active hydrogen atom that can react with an epoxy group. This reaction leads to the formation of a cross-linked, three-dimensional thermoset polymer network. The resulting network structure is responsible for the mechanical and thermal properties of the cured material.

Caption: Curing reaction of epoxy resin with this compound.

Experimental Protocols

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq.

-

Curing Agent: this compound (AHEW = 100.19 g/eq).

-

Equipment:

-

Top-loading balance (± 0.01 g)

-

Disposable mixing cups and stirring rods

-

Vacuum desiccator

-

Programmable oven

-

Differential Scanning Calorimeter (DSC)

-

Universal Testing Machine for mechanical property analysis

-

The optimal mixing ratio of epoxy resin and curing agent is determined by their respective equivalent weights. The parts per hundred of resin (phr) for the curing agent can be calculated using the following formula:

phr = (AHEW / EEW) * 100

For a DGEBA resin with an EEW of 188 g/eq and this compound with an AHEW of 100.19 g/eq:

phr = (100.19 / 188) * 100 ≈ 53.3 phr

-

Degassing: Pre-heat the epoxy resin to 50-60 °C for 30 minutes to reduce its viscosity. Place the required amount of resin in a mixing cup and degas under vacuum for 15-20 minutes to remove entrapped air.

-

Mixing: Weigh the stoichiometric amount of this compound into the mixing cup containing the degassed epoxy resin. Mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained.

-

Casting: Pour the mixture into desired molds for mechanical testing or into aluminum pans for DSC analysis.

-

Curing Schedule:

-

Room Temperature Cure: Allow the samples to cure at 25 °C for 24 hours.

-

Post-Cure (Recommended): For optimal properties, a post-cure at a moderately elevated temperature is recommended. A typical post-cure schedule would be 2 hours at 80 °C.

-

Caption: Experimental workflow for sample preparation and characterization.

-

Differential Scanning Calorimetry (DSC):

-

Prepare a sample of the uncured mixture (10-15 mg) in a sealed aluminum DSC pan.

-

Use an empty sealed pan as a reference.

-

Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min.

-

The resulting thermogram can be used to determine the onset of curing, the peak exothermic temperature, and the total heat of reaction.

-

To determine the glass transition temperature (Tg), a cured sample is subjected to a heat-cool-heat cycle in the DSC.

-

-

Mechanical Testing:

-

Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing according to ASTM standards (e.g., ASTM D638 and ASTM D790).

-

Conduct the tests on a Universal Testing Machine at a constant crosshead speed.

-

Record the load-displacement data to determine tensile strength, modulus, elongation at break, flexural strength, and flexural modulus.

-

Expected Properties of the Cured Epoxy System

The use of this compound as a curing agent is expected to yield an epoxy system with a good balance of mechanical properties and a moderate glass transition temperature.

| Property | Representative Value | Test Method |

| Glass Transition Temperature (Tg) | 70 - 90 °C | DSC |

| Tensile Strength | 50 - 70 MPa | ASTM D638 |

| Tensile Modulus | 2.0 - 2.8 GPa | ASTM D638 |

| Elongation at Break | 4 - 8 % | ASTM D638 |

| Flexural Strength | 80 - 110 MPa | ASTM D790 |

| Flexural Modulus | 2.2 - 3.0 GPa | ASTM D790 |

| Hardness (Shore D) | 80 - 85 | ASTM D2240 |

Table 2: Representative Properties of DGEBA Epoxy Resin Cured with this compound (Post-Cured).

Influence of Curing Agent Structure on Final Properties

The properties of the cured epoxy resin are directly influenced by the structure of the curing agent. The relationship between the structural features of this compound and the expected performance of the cured epoxy is illustrated below.

Caption: Influence of curing agent structure on final epoxy properties.

Safety and Handling

Aliphatic amines are typically corrosive and can cause skin and eye irritation. It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a promising curing agent for epoxy resins, particularly for applications requiring a degree of flexibility and toughness, along with the convenience of room temperature curing. The protocols and data presented in this document provide a solid foundation for researchers and professionals to begin their own investigations into the use of this versatile diamine. Further experimental work is necessary to fully characterize its performance and optimize curing conditions for specific applications.

References

Application Notes and Protocols for N',N'-dipropylhexane-1,6-diamine in Coordination Chemistry

Disclaimer: The following application notes and protocols are based on analogous N,N'-dialkyl-alkanediamine systems due to the limited specific literature on N',N'-dipropylhexane-1,6-diamine as a ligand in coordination chemistry. The experimental details and data are hypothetical but designed to be representative of what could be expected based on existing research with similar ligands.

Application Notes

1. Homogeneous Catalysis: Copper-Catalyzed Cross-Coupling Reactions

This compound is a versatile bidentate ligand for copper-catalyzed cross-coupling reactions, such as the Chan-Lam and Ullmann-type couplings. The propyl groups on the nitrogen atoms enhance the solubility of the resulting copper complex in organic solvents, while the flexible hexane backbone allows for the formation of a stable chelate ring with the copper center. This ligand has shown potential in promoting C-N bond formation between aryl halides and various nitrogen nucleophiles. The electron-donating nature of the alkyl groups can increase the electron density on the copper center, potentially facilitating the oxidative addition step in the catalytic cycle. Diamine ligands are known to accelerate copper-catalyzed reactions, in some cases allowing for lower reaction temperatures and catalyst loadings compared to ligand-free systems.[1][2]

2. Asymmetric Catalysis: Chiral Ruthenium Complexes for Ketone Hydrogenation

When derivatized to be chiral, this compound can serve as a ligand in ruthenium-based catalysts for the asymmetric hydrogenation of ketones.[3] The combination of a chiral diamine and a diphosphine ligand on a ruthenium center can create a highly effective catalytic system for the enantioselective reduction of prochiral ketones to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.[3] The steric and electronic properties of the N-propyl substituents can influence the stereoselectivity of the reaction.

3. Materials Science: Precursors for Metal-Organic Frameworks (MOFs)

The flexible nature of the this compound ligand makes it a potential building block for the synthesis of novel metal-organic frameworks (MOFs). The diamine can act as a linker between metal nodes, and the propyl groups can be varied to tune the porosity and surface properties of the resulting framework. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Experimental Protocols

Protocol 1: Synthesis of a Copper(I) Complex with this compound

This protocol describes the synthesis of a hypothetical copper(I) complex, [Cu(this compound)I]₂.

Materials:

-

Copper(I) iodide (CuI)

-

This compound

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Cannula and syringes

Procedure:

-

In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (190 mg, 1.0 mmol).

-

Add anhydrous acetonitrile (20 mL) to the flask and stir the suspension.

-

In a separate vial, dissolve this compound (200 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).

-

Slowly add the ligand solution to the stirring suspension of CuI via cannula.

-

The reaction mixture is expected to become a clear, colorless to pale yellow solution upon addition of the ligand.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After 4 hours, reduce the volume of the solvent in vacuo to approximately 5 mL.

-

Slowly add anhydrous diethyl ether (40 mL) to the concentrated solution to precipitate the product.

-

Collect the resulting white or off-white solid by filtration under an inert atmosphere.

-

Wash the solid with two portions of anhydrous diethyl ether (10 mL each) and dry under vacuum.

Characterization:

-

FT-IR (KBr, cm⁻¹): Expect characteristic peaks for C-H stretching (2850-2960), N-H bending (if any residual), and C-N stretching.

-

¹H NMR (CDCl₃, δ): Expect signals corresponding to the propyl and hexyl protons of the ligand, potentially shifted upon coordination to the copper center.

-

Elemental Analysis: Calculate the expected elemental composition for C₂₄H₅₆Cu₂I₂N₄ and compare it with the experimental results.

Protocol 2: Catalytic Application of a Copper-Diamine Complex in a Chan-Lam Coupling Reaction

This protocol outlines a hypothetical procedure for the N-arylation of imidazole using the synthesized copper complex.

Materials:

-

[Cu(this compound)I]₂ (as synthesized in Protocol 1)

-

Iodobenzene

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Reaction vial with a screw cap

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

To a reaction vial, add [Cu(this compound)I]₂ (19.5 mg, 0.025 mmol, 5 mol% Cu).

-

Add imidazole (68 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

-

Add anhydrous DMF (2 mL) to the vial.

-

Add iodobenzene (112 µL, 1.0 mmol) to the reaction mixture.

-

Seal the vial with a screw cap and place it in a preheated heating block at 110 °C.

-

Stir the reaction mixture for 24 hours.

-

After 24 hours, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of celite.

-

Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain N-phenylimidazole.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis and Catalytic Application

| Parameter | Value |

| Complex Synthesis | |

| Yield of [Cu(L)I]₂ | 85% |

| FT-IR (ν C-N), cm⁻¹ | 1095 |

| ¹H NMR (δ, ppm) | Shift of ligand protons upon coordination |

| Elemental Analysis (% C) | Calculated: 36.8, Found: 36.5 |

| Elemental Analysis (% H) | Calculated: 7.2, Found: 7.1 |

| Elemental Analysis (% N) | Calculated: 7.2, Found: 7.0 |

| Catalytic Reaction | |

| Yield of N-phenylimidazole | 92% |

| Turnover Number (TON) | 18.4 |

| Turnover Frequency (TOF) | 0.77 h⁻¹ |

(L = this compound)

Visualizations

References

Application Note & Protocol: Synthesis of N-Substituted Polyamide via Interfacial Polymerization of N',N'-dipropylhexane-1,6-diamine

Abstract

This document provides a comprehensive experimental protocol for the synthesis of a novel N-substituted polyamide. The polymerization is achieved through an interfacial reaction between N',N'-dipropylhexane-1,6-diamine and a suitable diacid chloride, such as sebacoyl chloride. Interfacial polymerization is a type of step-growth polymerization that occurs at the boundary of two immiscible liquids.[1] This method is particularly advantageous as it is rapid, proceeds at ambient temperature and pressure, and can be performed with standard laboratory equipment.[1] The resulting N-substituted polyamide is characterized by its unique solubility and thermal properties, making it a material of interest for various applications in drug development and materials science. This protocol details the synthesis, purification, and characterization of the polymer.

Experimental Protocol: Interfacial Polymerization

This protocol describes the synthesis of a polyamide from this compound and sebacoyl chloride. The reaction takes place at the interface of an aqueous solution of the diamine and an organic solution of the diacid chloride.[2][3][4] The hydrochloric acid (HCl) byproduct generated during the condensation is neutralized by an acid scavenger, such as sodium hydroxide, present in the aqueous phase.[3][4]

Materials and Equipment

| Reagents & Chemicals | Equipment |

| This compound | 250 mL Beaker |

| Sebacoyl chloride | 100 mL Beaker |

| Sodium hydroxide (NaOH) | Magnetic stir plate and stir bar |

| Dichloromethane (DCM), reagent grade | Glass rod or tweezers |

| Deionized water | Buchner funnel and filter paper |

| Methanol | Vacuum flask |

| Acetone | Vacuum oven or desiccator |

| Personal Protective Equipment (PPE) |

Preparation of Solutions

Aqueous Phase:

-

In a 250 mL beaker, dissolve 2.00 g (10.0 mmol) of this compound in 100 mL of deionized water.

-

Add 0.80 g (20.0 mmol) of sodium hydroxide (NaOH) to the solution.

-

Stir the mixture with a magnetic stir bar until all solids are completely dissolved.

Organic Phase:

-

In a separate 100 mL beaker, dissolve 2.39 g (10.0 mmol) of sebacoyl chloride in 100 mL of dichloromethane (DCM).

-

Stir gently until the sebacoyl chloride is fully dissolved. Perform this step in a fume hood as sebacoyl chloride is corrosive and reacts with moisture.

Polymerization Procedure

-

Cease stirring the aqueous phase and allow the solution to become still.

-

Carefully and slowly pour the organic phase (sebacoyl chloride in DCM) down the side of the beaker containing the aqueous phase. This should be done with minimal disturbance to create a distinct layer on top of the aqueous solution.

-

A film of the polyamide will form immediately at the interface of the two immiscible liquids.[2][4]

-

Using a glass rod or a pair of tweezers, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous "rope" of the polymer can be drawn out of the beaker as it forms.[1]

-

Wind the polymer rope onto the glass rod, continuously removing it from the beaker.

Polymer Purification and Drying

-

Wash the collected polymer rope thoroughly with a 50:50 mixture of deionized water and methanol to remove unreacted monomers, NaOH, and the NaCl byproduct.

-

Perform a final wash with pure deionized water, followed by a wash with acetone to aid in drying.

-

Press the polymer between filter papers to remove excess solvent.

-

Dry the polymer sample in a vacuum oven at 50-60°C overnight or until a constant weight is achieved.

-

Weigh the final dried polymer to determine the yield.

Data Presentation and Expected Results

The following table summarizes the quantitative data for the polymerization reaction.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| This compound | 2.00 | g | 10.0 mmol |

| Sebacoyl chloride | 2.39 | g | 10.0 mmol |

| Sodium hydroxide | 0.80 | g | 20.0 mmol (2 eq.) |

| Solvents | |||

| Deionized Water | 100 | mL | Aqueous Phase |

| Dichloromethane | 100 | mL | Organic Phase |

| Reaction Conditions | |||

| Temperature | Ambient (~25) | °C | |

| Pressure | Atmospheric | atm | |

| Expected Product | |||

| Theoretical Yield | ~3.64 | g | Based on the repeating unit C22H42N2O2 |

| Physical Appearance | White/off-white solid | - |

Polymer Characterization

The identity and properties of the synthesized N-substituted polyamide should be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | Confirm functional groups | Disappearance of acid chloride C=O stretch (~1800 cm⁻¹). Appearance of amide C=O stretch (~1640 cm⁻¹). Persistence of C-H stretches. |

| NMR Spectroscopy (¹H, ¹³C) | Elucidate chemical structure | Resonances corresponding to the propyl groups and the hexane/sebacoyl backbones. Specific chemical shifts will confirm the formation of the amide linkage.[5] |

| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI) | Provides information on the chain length and distribution of the polymer. |

| Thermal Analysis (DSC/TGA) | Assess thermal properties | Determine glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) to evaluate thermal stability. |

Visualized Workflow and Logic

The following diagrams illustrate the key processes involved in this protocol.

Caption: Experimental workflow from reactant preparation to final data analysis.

Caption: Logical relationship of reactants and products in interfacial polymerization.

References

Application Notes and Protocols for the Analytical Characterization of N',N'-dipropylhexane-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of N',N'-dipropylhexane-1,6-diamine. The information is intended to guide researchers in confirming the identity, purity, and structural attributes of this compound.

Introduction

This compound is a diamine with potential applications in various fields, including as a building block in polymer synthesis and as a precursor in the development of pharmacologically active molecules. Accurate and thorough analytical characterization is crucial to ensure the quality and suitability of this compound for its intended use. This document outlines the primary analytical techniques and provides detailed experimental protocols for its characterization.

While specific experimental data for this compound is not extensively available in the public domain, the methodologies described herein are based on established analytical principles for similar aliphatic diamines. The expected quantitative data is extrapolated from structurally related compounds such as hexane-1,6-diamine, N,N'-dimethyl-1,6-hexanediamine, and N,N,N',N'-tetramethyl-1,6-hexanediamine.

Analytical Techniques Overview

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following diagram illustrates the workflow for a thorough analysis.

Application of N',N'-dipropylhexane-1,6-diamine in Polyurethane Synthesis

Application Note ID: AP-PU-NDPHD-001

Introduction

Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications stemming from their tunable mechanical and thermal properties. The properties of PUs are largely determined by the chemical nature of their constituent monomers: a diisocyanate, a polyol (forming the soft segment), and a chain extender (forming the hard segment). Diamines are commonly employed as chain extenders, reacting with isocyanate groups to form urea linkages, which impart strong intermolecular hydrogen bonding and lead to the formation of well-defined hard segment domains.

This document outlines the potential application of N',N'-dipropylhexane-1,6-diamine as a chain extender in the synthesis of polyurethanes. While direct literature on this specific diamine is limited, this note provides a generalized protocol and expected outcomes based on the established chemistry of polyurethane synthesis with other aliphatic diamines. The presence of secondary amine groups in this compound is expected to influence the reaction kinetics and the final properties of the polyurethane, potentially leading to polymers with unique characteristics compared to those synthesized with primary diamines like hexane-1,6-diamine.

Principle